An In-depth Technical Guide to 1,5-Diisocyanatonaphthalene (NDI)
An In-depth Technical Guide to 1,5-Diisocyanatonaphthalene (NDI)
Abstract
1,5-Diisocyanatonaphthalene, commonly referred to as NDI, is a highly reactive aromatic diisocyanate. Its rigid naphthalene backbone imparts exceptional thermal and mechanical properties to the polymers derived from it. This guide provides a comprehensive overview of NDI, detailing its chemical structure, physicochemical properties, synthesis, and reactivity. It further explores its primary applications in the formulation of high-performance polyurethane elastomers, offering insights into the structure-property relationships that distinguish NDI-based polymers from those synthesized with more common diisocyanates like MDI and TDI. Safety protocols and handling procedures are also thoroughly addressed to ensure safe laboratory and industrial practices.
Introduction: The Significance of 1,5-Diisocyanatonaphthalene in Polymer Science
1,5-Naphthalene diisocyanate (NDI) is a symmetrical aromatic diisocyanate that serves as a crucial building block for high-performance polyurethane elastomers.[1] Unlike the more flexible and commonly used diisocyanates such as methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI), the rigid, planar structure of the naphthalene ring in NDI is a defining feature. This structural rigidity, when incorporated into a polymer backbone, results in materials with superior mechanical strength, high-temperature resistance, and excellent durability.[2] These characteristics make NDI an indispensable monomer for specialty applications where conventional polyurethanes may fail, including demanding roles in the automotive, construction, and engineering sectors.[1] This document serves as a technical resource, consolidating the core chemical and physical properties of NDI, its synthesis and reactivity profile, and its key applications, with a strong emphasis on the causality behind its performance advantages.
Chemical Structure and Identification
The foundational element of NDI's unique properties is its molecular architecture. The molecule consists of a naphthalene ring system substituted at the 1 and 5 positions with highly reactive isocyanate (-N=C=O) functional groups.[3] This specific substitution pattern results in a highly symmetrical and rigid structure.
// Define nodes for atoms N1 [label="N", pos="1.5,0.5!"]; C1 [label="C", pos="2.2,0.5!"]; O1 [label="O", pos="2.9,0.5!"];
N2 [label="N", pos="-1.5,0.5!"]; C2 [label="C", pos="-2.2,0.5!"]; O2 [label="O", pos="-2.9,0.5!"];
C3 [label="C", pos="0.75,0!"]; C4 [label="C", pos="0.75,-1!"]; C5 [label="C", pos="0,-1.5!"]; C6 [label="C", pos="-0.75,-1!"]; C7 [label="C", pos="-0.75,0!"]; C8 [label="C", pos="0,0.5!"]; C9 [label="C", pos="0,-0.5!"]; C10 [label="C", pos="-1.5,-1.5!"]; // Placeholder for visual connection C11 [label="C", pos="1.5,-1.5!"]; // Placeholder for visual connection
// Define nodes for hydrogens (optional, for clarity) H1 [label="H", pos="1.25,-1.5!"]; H2 [label="H", pos="-1.25,-1.5!"]; H3 [label="H", pos="1.25,0.5!"]; H4 [label="H", pos="-1.25,0.5!"];
// Draw bonds edge [len=1.0]; C8 -- N1; N1 -- C1 [style=dotted]; // Representing double bond C1 -- O1 [style=dotted]; // Representing double bond
C7 -- N2; N2 -- C2 [style=dotted]; C2 -- O2 [style=dotted];
C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C9; C9 -- C3; C8 -- C9; C3 -- C8;
// Add labels for isocyanate groups L1 [label="O=C=N-", pos="1.9,0.9!"]; L2 [label="-N=C=O", pos="-1.9,0.9!"];
} "Chemical structure of 1,5-Diisocyanatonaphthalene."
Key Identifiers:
-
IUPAC Name : 1,5-diisocyanatonaphthalene[4]
-
InChI Key : SBJCUZQNHOLYMD-UHFFFAOYSA-N[4]
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Canonical SMILES : C1=CC2=C(C=CC=C2N=C=O)C(=C1)N=C=O[4]
Physicochemical and Thermal Properties
The physical properties of NDI are a direct consequence of its rigid and symmetrical molecular structure. It exists as a white to light-yellow crystalline solid at room temperature.[5][9] Its high melting point and thermal stability are key differentiators from other common diisocyanates.
Table 1: Key Physicochemical Properties of 1,5-Diisocyanatonaphthalene
| Property | Value | Source(s) |
| Molecular Weight | 210.19 g/mol | [4][7] |
| Appearance | White to light-yellow crystalline flakes | [5] |
| Melting Point | 127-132 °C (approx. 261 °F) | [4][6][9] |
| Boiling Point | 263 °C (approx. 505 °F) at 760 mmHg | [4][10] |
| Density | 1.42 g/cm³ | [4] |
| Vapor Pressure | 0.003 mmHg at 24 °C (75 °F) | [4][10] |
| Flash Point | 155 °C (311 °F) | [4][10] |
| Solubility | Insoluble in water; reacts with water. | [11] |
Synthesis and Reactivity
General Synthesis Route
The industrial synthesis of 1,5-diisocyanatonaphthalene is typically achieved through the phosgenation of its corresponding diamine, 1,5-diaminonaphthalene. This process, while effective, involves highly toxic phosgene gas and requires stringent safety measures. The general reaction proceeds as follows:
-
Salt Formation : 1,5-diaminonaphthalene is reacted with an acid, such as hydrochloric acid, in an aqueous phase to form the diamine salt.[1]
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Phosgenation : The dried diamine salt is then dispersed in an inert solvent (e.g., dichlorobenzene) and reacted with phosgene (COCl₂).[12] This reaction is typically carried out in stages at increasing temperatures to yield the diisocyanate.[12]
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Purification : The final product, 1,5-diisocyanatonaphthalene, is purified, often through distillation, to achieve the high purity required for polymerization.[12]
The yield for this process can be quite high, with reports of up to 97%.[1]
Reactivity Profile
The isocyanate groups (-NCO) are the centers of reactivity in the NDI molecule. They are electrophilic and readily react with nucleophiles, most notably the hydroxyl groups of polyols, to form urethane linkages. This is the fundamental reaction in the synthesis of polyurethanes.
Key Reactions and Incompatibilities:
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With Alcohols/Polyols : This is the primary reaction for polyurethane formation, creating a stable urethane bond.
-
With Water : NDI reacts with moisture to form an unstable carbamic acid, which then decomposes to form a naphthalene diamine and carbon dioxide gas.[10] This reaction is often undesirable in polyurethane synthesis as it can lead to foaming and the formation of insoluble urea derivatives.[2]
-
With Amines : The reaction with primary or secondary amines is vigorous and results in the formation of urea linkages.
-
Incompatibilities : NDI is incompatible with a wide range of substances, including acids, bases, strong oxidizing agents, alcohols, amines, aldehydes, and alkali metals.[10] Reactions with these can be exothermic and may release toxic gases.[10] Acids and bases can also catalyze polymerization.[10]
Applications in Materials Science
The primary application of 1,5-diisocyanatonaphthalene is as a monomer for high-performance polyurethane elastomers.[1][11]
High-Performance Polyurethane Elastomers
When NDI is reacted with polyols (typically polyester or polyether polyols), it forms polyurethanes with a unique combination of properties:
-
Exceptional Mechanical Properties : The rigidity of the naphthalene unit enhances the structural integrity of the polymer, leading to high tensile strength, excellent abrasion resistance, and high resilience.[1][2]
-
High Thermal Stability : The stable aromatic structure of NDI contributes to a higher service temperature for the resulting elastomers compared to those made with MDI or TDI.[2][3]
-
Dynamic Performance : NDI-based elastomers are known for their outstanding dynamic properties, making them suitable for components subjected to high stress and repeated motion, such as O-rings, seals, and industrial rollers.[2]
The use of NDI allows for the creation of polyurethane elastomers that can operate in environments where other materials would fail.[1]
Other Applications
While polyurethane production is its main use, NDI also serves as a chemical intermediate in the synthesis of specialty chemicals, including some agricultural and pharmaceutical compounds.[2] It is also used in the production of coatings, adhesives, and fibers where durability and resistance to degradation are paramount.[3][11][12]
Safety, Handling, and Exposure Control
1,5-Diisocyanatonaphthalene is a hazardous substance and must be handled with extreme care using appropriate personal protective equipment (PPE).[3]
Health Hazards
-
Inhalation : NDI is fatal if inhaled.[6][7] It is a potent respiratory sensitizer and can cause irritation of the nose and throat, coughing, chest pain, and breathing difficulties, potentially leading to asthma.[10]
-
Skin Contact : Causes skin irritation and may lead to an allergic skin reaction or sensitization.[6][10]
-
Ingestion : Harmful if swallowed.
Recommended Handling Protocols
-
Ventilation : All work with NDI must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7]
-
Personal Protective Equipment (PPE) :
-
Respiratory Protection : A NIOSH-approved respirator is required when handling NDI, especially when dust or vapors may be generated.[7]
-
Hand Protection : Chemical-resistant gloves are mandatory.[6]
-
Eye Protection : Safety glasses or goggles are essential.[6]
-
Skin Protection : A lab coat or protective clothing should be worn to prevent skin contact.[6]
-
-
Storage : NDI is moisture-sensitive and should be stored in a cool, dry place in tightly sealed containers under an inert atmosphere.[2][7]
-
First Aid :
-
Inhalation : Move the person to fresh air immediately and seek urgent medical attention.[10]
-
Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing.[10]
-
Eye Contact : Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Conclusion
1,5-Diisocyanatonaphthalene is a specialty chemical of significant industrial importance, primarily valued for its ability to produce superior polyurethane elastomers. Its rigid molecular structure is the key to the enhanced thermal and mechanical properties of its derivative polymers. While its synthesis and handling present significant hazards that demand rigorous safety protocols, its role in creating durable, high-performance materials for demanding applications is well-established. For researchers and developers, a thorough understanding of NDI's properties and reactivity is essential for innovating new materials and applications that can leverage its unique structural advantages.
References
-
PubChem. (n.d.). 1,5-Naphthalene diisocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,5-naphthylene diisocyanate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1993). 1,5-Naphthalene diisocyanate (NDI). U.S. Department of Labor. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1,5-NAPHTHENE DIISOCYANATE. U.S. Department of Labor. Retrieved from [Link]
-
IARC Publications. (1999). 1,5-NAPHTHALENE DIISOCYANATE. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,5-Diisocyanonaphthalene. Retrieved from [Link]
-
Johnson Fine Chemical. (n.d.). NDI 3173-72-6 Polyurethane Curing Agent. Retrieved from [Link]
Sources
- 1. 1,5-Naphthalene diisocyanate: Preparation, Applications as a Building Block and Health Hazards_Chemicalbook [chemicalbook.com]
- 2. johnson-fine.com [johnson-fine.com]
- 3. CAS 3173-72-6: 1,5-Naphthalene diisocyanate | CymitQuimica [cymitquimica.com]
- 4. 1,5-Naphthalene diisocyanate | C12H6O2N2 | CID 18503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,5-NAPHTHENE DIISOCYANATE | Occupational Safety and Health Administration [osha.gov]
- 6. chemos.de [chemos.de]
- 7. 1,5-Diisocyanatonaphthalene | 3173-72-6 | TCI AMERICA [tcichemicals.com]
- 8. osha.gov [osha.gov]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. 1,5-NAPHTHALENE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Page loading... [guidechem.com]
- 12. 1,5-Naphthalene Diisocyanate: Indication, Application, Preparation_Chemicalbook [chemicalbook.com]
